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molecular formula C10H13BrO3 B8443775 2-Bromo-1,3-dimethoxy-5-(methoxymethyl)benzene

2-Bromo-1,3-dimethoxy-5-(methoxymethyl)benzene

Cat. No. B8443775
M. Wt: 261.11 g/mol
InChI Key: KONREKMJTLINOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07858809B2

Procedure details

Under cooling in an ice water bath, to a solution of (4-bromo-3,5-dimethoxyphenyl)methanol (118.8 g) in N,N-dimethylformamide (960 mL) was added sodium hydride (60% oily; 24.7 g), and the mixture was stirred for 10 minutes. To this iodomethane (41.7 mL) was dropped. Thereafter, the reaction mixture was stirred at room temperature for 1 hour. The reaction mixture was poured into ice water (2.5 L), and extracted with ethyl acetate. The resulting organic layer was washed with saturated saline, and dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure. The resulting residue was purified by silica gel column chromatography, and from a fraction of n-hexane:ethyl acetate (4:1), 121.3 g of a title compound was obtained as colorless oil.
Quantity
118.8 g
Type
reactant
Reaction Step One
Quantity
960 mL
Type
solvent
Reaction Step One
Quantity
24.7 g
Type
reactant
Reaction Step Two
Quantity
41.7 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
2.5 L
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:7]([O:8][CH3:9])=[CH:6][C:5]([CH2:10][OH:11])=[CH:4][C:3]=1[O:12][CH3:13].[H-].[Na+].I[CH3:17]>CN(C)C=O>[Br:1][C:2]1[C:7]([O:8][CH3:9])=[CH:6][C:5]([CH2:10][O:11][CH3:17])=[CH:4][C:3]=1[O:12][CH3:13] |f:1.2|

Inputs

Step One
Name
Quantity
118.8 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1OC)CO)OC
Name
Quantity
960 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
24.7 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
41.7 mL
Type
reactant
Smiles
IC
Step Four
Name
ice water
Quantity
2.5 L
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Thereafter, the reaction mixture was stirred at room temperature for 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The resulting organic layer was washed with saturated saline
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC1=C(C=C(C=C1OC)COC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 121.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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